molecular formula C17H13N3 B2662779 2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine CAS No. 861206-66-8

2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B2662779
CAS No.: 861206-66-8
M. Wt: 259.312
InChI Key: PFXOPKUAXPVWEJ-UHFFFAOYSA-N
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Description

2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and pyrrole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The imidazo[1,2-a]pyridine scaffold is known for its biological activity, making it a valuable structure in drug discovery and development.

Scientific Research Applications

2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its biological activity.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of imidazole-containing compounds is diverse and depends on the specific derivative and its biological activity. For instance, some imidazole derivatives show antimicrobial potential .

Future Directions

The broad range of biological activities exhibited by imidazole derivatives suggests that they have significant potential for the development of new drugs . Future research could focus on synthesizing new derivatives and evaluating their biological activities. Additionally, more detailed studies on their mechanisms of action could lead to a better understanding of their therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine can be achieved through various synthetic strategies. One common method involves the condensation of 2-aminopyridine with 3-(1H-pyrrol-1-yl)benzaldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core. This reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like ethanol at elevated temperatures.

Another approach involves the use of multicomponent reactions, where 2-aminopyridine, 3-(1H-pyrrol-1-yl)benzaldehyde, and an appropriate aldehyde or ketone are reacted together in the presence of a catalyst. This method allows for the formation of the desired product in a single step, making it more efficient.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as higher temperatures and pressures, to increase yield and reduce reaction time. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted imidazo[1,2-a]pyridines.

Comparison with Similar Compounds

2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and biological activity.

    Pyrrolopyrazines: These compounds contain a pyrrole ring fused with a pyrazine ring and exhibit different chemical and biological properties.

    Imidazo[1,2-a]pyridines: Other derivatives of imidazo[1,2-a]pyridine with different substituents can have varying biological activities and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-pyrrol-1-ylphenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3/c1-2-11-20-13-16(18-17(20)8-1)14-6-5-7-15(12-14)19-9-3-4-10-19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXOPKUAXPVWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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